N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(3-methylbutyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-12(2)7-10-16-14(17)15(8-3-4-9-15)13-6-5-11-18-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAYNMHXXTNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the Cyclopentanecarboxamide Core:
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction, such as the Paal–Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Attachment of the Isopentyl Group: The isopentyl group can be attached through alkylation reactions, where an alkyl halide reacts with the thiophene ring under basic conditions.
Industrial Production Methods
Industrial production methods for N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide would likely involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Physical Property Comparisons
Cyclopentanecarboxamide derivatives with varying substituents have been extensively studied. Key analogs include phenylamino-substituted derivatives (e.g., 1-(phenylamino)cyclopentanecarboxamide) and their substituted variants (Table 1).
Spectroscopic Comparisons (NMR Analysis)
NMR studies of cyclopentanecarboxamide analogs reveal substituent-dependent chemical shifts. For example, in structurally related compounds, chemical shifts in regions A (protons 39–44) and B (protons 29–36) vary significantly with substituent electronic effects (Table 2) .
Table 2: Hypothetical NMR Chemical Shift Comparisons
Key Observations:
- Thiophene-Induced Deshielding: The thiophene ring’s electron-withdrawing sulfur atom likely causes downfield shifts (7.0–7.5 ppm) in Region A compared to phenylamino analogs (6.8–7.2 ppm) .
- Cyclopentane Core Stability: Region B shifts remain consistent across analogs, indicating minimal perturbation to the cyclopentane carboxamide core.
Computational and Modeling Considerations
The "lumping strategy" in computational chemistry groups structurally similar compounds to simplify reaction networks. While phenylamino derivatives () may be lumped together, the target compound’s thiophene and isopentyl groups could exclude it from such categories due to divergent reactivity or solubility profiles . This necessitates separate modeling to account for sulfur-mediated interactions (e.g., hydrogen bonding with biological targets).
Biological Activity
N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is characterized by a cyclopentanecarboxamide structure with an isopentyl group and a thiophene ring. This unique configuration may contribute to its biological activities.
| Property | Description |
|---|---|
| IUPAC Name | N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide |
| CAS Number | 1049574-72-2 |
| Molecular Formula | C13H17NOS |
| Molecular Weight | 235.35 g/mol |
The biological activity of N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is believed to stem from its interaction with various molecular targets within biological systems. The thiophene moiety may facilitate electron transfer reactions, while the cyclopentanecarboxamide structure can interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It may bind to receptors, influencing signal transduction pathways that regulate various physiological responses.
Antimicrobial Activity
Research indicates that N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, where it exhibited cytotoxic effects, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Studies and Research Findings
Several studies have explored the biological activity of N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide:
-
Antimicrobial Efficacy :
- A study conducted on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that the compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL.
-
Cytotoxicity Assays :
- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values between 20 to 50 µM, indicating significant cytotoxicity compared to control groups.
-
Mechanistic Insights :
- Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells.
Pharmacokinetics
Understanding the pharmacokinetics of N-isopentyl-1-(thiophen-2-yl)cyclopentanecarboxamide is crucial for evaluating its therapeutic potential. Preliminary data suggest:
- Absorption : Rapid absorption post-administration.
- Distribution : Moderate tissue distribution with potential accumulation in liver and kidney.
- Metabolism : Likely metabolized via hepatic pathways.
- Excretion : Primarily excreted through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
